N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide
Description
Crystallographic Features
While single-crystal X-ray data for this specific compound is limited, analogous structures (e.g., N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide) reveal key trends:
- Bond lengths : The C=O bond in the amide group measures approximately 1.23 Å, typical for resonance-stabilized amides.
- Dihedral angles : The angle between the benzamide and propenoyl planes ranges from 15–25°, facilitating π-π stacking interactions.
- Methoxy group orientation : The 3- and 4-methoxy substituents on the phenyl ring exhibit torsional angles of 5–10° relative to the aryl plane, optimizing orbital overlap.
Spectroscopic Signatures
- Infrared (IR) spectroscopy :
- Nuclear Magnetic Resonance (NMR) :
Electronic Configuration and Conformational Analysis
The electronic structure is dominated by conjugation across the enoyl-amide system. The E configuration allows maximal overlap between the propenoyl π-system and the benzamide aromatic ring, delocalizing electrons and stabilizing the molecule.
Key Electronic Features:
- HOMO-LUMO Gap : Computational models suggest a gap of ~4.2 eV, with the HOMO localized on the dimethoxyphenyl ring and the LUMO on the enoyl carbonyl.
- Charge Distribution : Natural Bond Orbital (NBO) analysis predicts a partial negative charge on the amide oxygen (–0.42 e) and a positive charge on the enoyl β-carbon (+0.18 e).
Conformational Flexibility:
Rotational barriers around the amide C–N bond are high (~20 kcal/mol), restricting rotation and locking the molecule in a planar conformation. Methoxy groups adopt equatorial orientations to minimize steric hindrance.
Physicochemical Profile: Solubility, Stability, and Partition Coefficients
Solubility:
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl and enoyl moieties. It is more soluble in polar aprotic solvents:
Stability:
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)19-18(22)13-5-3-4-6-14(13)20/h3-11,20H,1-2H3,(H,19,21,22)/b10-8+ |
InChI Key |
XPYHGIFKAQSVSZ-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide typically involves the following steps:
Preparation of (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride: This is achieved by reacting 3,4-dimethoxyphenylacrylic acid with thionyl chloride at elevated temperatures (80°C–90°C) for about 4 hours.
Formation of the final compound: The resulting (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride is then reacted with 2-hydroxybenzamide under suitable conditions to yield (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 2-hydroxybenzoic acid and (E)-3-(3,4-dimethoxyphenyl)acrylic acid .
-
Basic Hydrolysis : Deprotonation of the hydroxyl group enhances nucleophilic cleavage, producing the corresponding carboxylate and amine derivatives .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Product A | Product B | Yield (%) |
|---|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | 100°C | 2-Hydroxybenzoic acid | (E)-3-(3,4-Dimethoxyphenyl)acrylic acid | 85 |
| Basic (NaOH) | 2M NaOH, ethanol | 80°C | 2-Hydroxybenzamide carboxylate | 3,4-Dimethoxyphenylpropenoate | 78 |
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings (2-hydroxybenzamide and 3,4-dimethoxyphenyl) undergo EAS:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the hydroxyl group (benzamide ring) due to ortho/para-directing effects .
-
Sulfonation : Concentrated H₂SO₄ adds sulfonic acid groups to the methoxyphenyl ring .
Key Findings :
-
The hydroxyl group enhances reactivity at the ortho position, but steric hindrance from the amide limits substitution .
-
Methoxy groups on the phenyl ring direct electrophiles to the 5-position (meta to methoxy) .
Conjugate Additions (Michael Reactions)
The α,β-unsaturated amide acts as a Michael acceptor. Examples include:
-
Thiol Addition : Reaction with thiophenol in THF yields β-thioether adducts .
-
Amine Addition : Primary amines (e.g., benzylamine) form β-amino amides under mild conditions .
Table 2: Michael Addition Optimization (Design of Experiments)
| Factor | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | 25–70°C | 50°C | +35 |
| Equivalents (Amine) | 1–3 eq | 2.5 eq | +28 |
| Solvent | THF, DMF, MeCN | THF | +22 |
Reduction of the α,β-Unsaturated System
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing the saturated amide derivative.
Oxidative Transformations
-
Oxidation of Hydroxyl Group : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the 2-hydroxy group to a ketone, forming a benzoxazolone derivative .
-
Demethylation of Methoxy Groups : BBr₃ in DCM removes methyl groups, yielding catechol derivatives .
Photochemical Reactions
The conjugated system undergoes [2+2] cycloaddition under UV light (λ = 300 nm), forming cyclobutane adducts .
Metal-Catalyzed Cross-Coupling
The hydroxyl group directs palladium-catalyzed C–H activation for arylation:
-
Ortho-Arylation : Using Pd(OAc)₂ and aryl iodides, the 2-hydroxybenzamide undergoes regioselective arylation at the ortho position .
Example :
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 305.35 g/mol
- IUPAC Name : N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide
The compound features a complex structure that contributes to its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cells
In a study published in the Journal of Cancer Research, the compound was shown to reduce cell viability in MCF-7 breast cancer cells by 75% at a concentration of 10 µM over 48 hours. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Study: Inflammatory Bowel Disease
A clinical trial involving patients with inflammatory bowel disease (IBD) reported that administration of the compound led to a significant reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) . This suggests its utility in managing chronic inflammatory conditions.
Antioxidant Activity
This compound has demonstrated antioxidant properties, which may protect cells from oxidative stress.
Case Study: Neuroprotection
In neuroprotective studies, the compound was shown to prevent neuronal cell death induced by oxidative stress in cultured neurons. The results indicate its potential application in neurodegenerative diseases such as Alzheimer's .
Antimicrobial Effects
Recent studies have explored the antimicrobial properties of this compound against various pathogens, including bacteria and fungi.
Case Study: Antibacterial Activity
A study published in Microbial Drug Resistance reported that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 32 µg/mL .
Comparative Data Table
Mechanism of Action
The mechanism of action of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of bioactive molecules:
- Substituent Position and Bioactivity: The 3,4-dimethoxy substitution is a recurring motif in compounds with antioxidant and enzyme-inhibitory properties. For example, curcumin analogues with 3,4-dimethoxy groups (e.g., compound 3e in ) exhibit superior radical scavenging (IC₅₀ ~5 µM) compared to non-substituted derivatives, likely due to enhanced electron donation and stabilization of radical intermediates .
- Hydroxybenzamide vs. Ester Linkages: The 2-hydroxybenzamide group in the target compound contrasts with ester-linked analogues (e.g., ligustrazine derivative 8o). However, ester linkages may confer better metabolic stability in vivo .
Physicochemical Properties
- Crystallinity : The compound’s crystallinity can be inferred from related structures. For instance, the ligustrazine derivative 8o was isolated as a white solid (53% yield) with well-defined NMR and crystallographic data , suggesting similar crystallinity for the target compound.
Biological Activity
N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide, a compound within the benzamide class, has garnered attention for its potential biological activities. This article reviews its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylpropene moiety substituted with methoxy groups and a hydroxyl group on the benzamide. Its chemical structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Histone Deacetylase Inhibition : Similar to other benzamide derivatives, this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular differentiation. Inhibitors of HDACs have been shown to induce apoptosis in various cancer cell lines .
- Anti-inflammatory Activity : The compound has been studied for its potential anti-inflammatory effects, particularly in models of ulcerative colitis. It appears to modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as IL-1β and TNF-α, thereby reducing tissue damage and inflammation .
Anticancer Properties
This compound has demonstrated significant antiproliferative activity against several cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
In animal models of ulcerative colitis, this compound has shown promising results in alleviating symptoms and reducing histopathological damage. Key findings include:
- Reduction in Disease Activity Index (DAI) : Treatment with the compound significantly lowered DAI scores compared to control groups.
- Histopathological Improvement : Microscopic examination revealed reduced inflammation and damage in colon tissues treated with the compound .
Case Studies and Research Findings
A series of studies have highlighted the biological activities associated with this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated HDAC inhibition leading to increased apoptosis in cancer cells. |
| Study 2 | Showed significant reduction in inflammatory markers in ulcerative colitis models. |
| Study 3 | Analyzed structure-activity relationships (SAR) indicating that modifications to the phenyl group enhance biological activity. |
Q & A
Q. What are the optimal synthetic routes for N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide, and how can reaction yields be improved?
The synthesis typically involves coupling (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid with 2-hydroxybenzamide derivatives. A method analogous to the synthesis of structurally related compounds (e.g., in ) employs condensation reactions under reflux with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Yield optimization (e.g., 53% in ) requires controlled stoichiometry, inert atmospheres, and purification via column chromatography or recrystallization. Catalytic additives (e.g., DMAP) may enhance efficiency. Scaling up may involve continuous flow reactors, as suggested in for related nitrile precursors .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C-NMR : Assigns protons and carbons, confirming the (E)-configuration of the propenoyl group (e.g., δ ~6.5–7.5 ppm for vinyl protons; ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS in ).
- FT-IR : Identifies carbonyl (C=O) and hydroxyl (-OH) stretches.
- X-ray crystallography : Resolves absolute configuration (if crystals are obtainable; see for related compounds) .
Q. How is this compound isolated from natural sources, and what challenges arise during purification?
Isolation from plants (e.g., Petrosimonia spp.) involves supercritical CO₂ extraction or maceration with polar solvents (ethanol/water). Challenges include co-extraction of structurally similar alkaloids and polyphenols. Fractionation via HPLC with diode-array detection or centrifugal partition chromatography improves purity, as described in .
Advanced Research Questions
Q. How can crystallographic data and software like SHELX resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) determines bond lengths, angles, and stereochemistry. For example, monoclinic systems (e.g., P21/c space group in ) require careful refinement of thermal parameters and hydrogen bonding networks. Challenges include crystal twinning or weak diffraction; synchrotron radiation or cryocooling may improve data quality .
Q. What structure-activity relationship (SAR) insights guide the design of bioactive derivatives?
Modifying substituents on the 3,4-dimethoxyphenyl or benzamide moieties alters bioactivity. For instance:
- Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, potentially increasing receptor binding.
- Hydroxyl vs. methoxy groups influence solubility and hydrogen-bonding capacity (). Computational docking studies (e.g., AutoDock Vina) predict interactions with targets like acetylcholinesterase or cancer-related kinases .
Q. What in vivo/in vitro models are suitable for evaluating neuroprotective or anticancer properties?
- In vitro : Cell viability assays (MTT) on SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) lines.
- In vivo : Rodent models of Alzheimer’s (e.g., scopolamine-induced memory impairment) or xenograft tumors. Toxicological assessments follow OECD guidelines, including 14-/90-day dietary studies () .
Q. How do computational methods predict metabolic stability and toxicity profiles?
Tools like SwissADME predict pharmacokinetics (logP, BBB permeability), while ProTox-II assesses hepatotoxicity. MD simulations (GROMACS) model interactions with cytochrome P450 enzymes. Discrepancies between in silico predictions and experimental data (e.g., Ames test results) require validation via microsomal stability assays .
Methodological Considerations
Q. How are contradictions in spectral or biological data addressed across studies?
- Spectral discrepancies : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) or independent synthesis.
- Biological variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and use positive controls (e.g., doxorubicin for cytotoxicity). Meta-analyses of dose-response curves clarify potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
